3-Hydroxy-2,2-bis(hydroxymethyl)propyl methacrylate
Overview
Description
3-Hydroxy-2,2-bis(hydroxymethyl)propyl methacrylate is a chemical compound with the molecular formula C9H16O5 and a molecular weight of 204.22 g/mol . It is a methacrylate monomer that contains hydroxyl groups, making it highly reactive and useful in various polymerization processes. This compound is often used in the production of resins, coatings, and adhesives due to its ability to form strong, durable polymers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2,2-bis(hydroxymethyl)propyl methacrylate typically involves the esterification of methacrylic acid with 3-Hydroxy-2,2-bis(hydroxymethyl)propanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to a temperature of around 60-90°C and maintained for several hours to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors with continuous monitoring of reaction parameters such as temperature, pressure, and pH. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2,2-bis(hydroxymethyl)propyl methacrylate undergoes various chemical reactions, including:
Polymerization: It can undergo free radical polymerization to form polymers and copolymers.
Esterification: Reacts with acids to form esters.
Hydroxyl Group Reactions: The hydroxyl groups can participate in reactions such as etherification and acylation.
Common Reagents and Conditions
Polymerization: Initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used.
Esterification: Catalysts such as sulfuric acid or p-toluenesulfonic acid.
Hydroxyl Group Reactions: Reagents like acetic anhydride or alkyl halides.
Major Products Formed
Polymers and Copolymers: Used in coatings, adhesives, and resins.
Scientific Research Applications
3-Hydroxy-2,2-bis(hydroxymethyl)propyl methacrylate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Utilized in the development of biocompatible materials for medical devices.
Medicine: Investigated for its potential in drug delivery systems and tissue engineering.
Industry: Employed in the production of high-performance coatings, adhesives, and resins.
Mechanism of Action
The mechanism of action of 3-Hydroxy-2,2-bis(hydroxymethyl)propyl methacrylate primarily involves its ability to undergo polymerization and form cross-linked networks. The hydroxyl groups in the compound can form hydrogen bonds and interact with other functional groups, enhancing the mechanical properties and stability of the resulting polymers. These interactions are crucial in applications such as coatings and adhesives, where strong bonding and durability are required .
Comparison with Similar Compounds
Similar Compounds
2,2-Bis(hydroxymethyl)propionic acid: Similar structure but lacks the methacrylate group.
3-Hydroxy-2-(hydroxymethyl)-2-methylpropanoic anhydride: Similar hydroxyl functionality but different reactivity due to the anhydride group.
Uniqueness
3-Hydroxy-2,2-bis(hydroxymethyl)propyl methacrylate is unique due to its methacrylate group, which allows it to undergo polymerization and form durable polymers. The presence of multiple hydroxyl groups also enhances its reactivity and versatility in various chemical reactions, making it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
[3-hydroxy-2,2-bis(hydroxymethyl)propyl] 2-methylprop-2-enoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O5/c1-7(2)8(13)14-6-9(3-10,4-11)5-12/h10-12H,1,3-6H2,2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APZPSKFMSWZPKL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCC(CO)(CO)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O5 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601001310 | |
Record name | 3-Hydroxy-2,2-bis(hydroxymethyl)propyl 2-methylprop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601001310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80548-27-2 | |
Record name | Pentaerythritol monomethacrylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80548-27-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Hydroxy-2,2-bis(hydroxymethyl)propyl methacrylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080548272 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Hydroxy-2,2-bis(hydroxymethyl)propyl 2-methylprop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601001310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-hydroxy-2,2-bis(hydroxymethyl)propyl methacrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.244 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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